molecular formula C21H20FN5O2 B3401947 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea CAS No. 1049173-20-7

1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B3401947
CAS No.: 1049173-20-7
M. Wt: 393.4 g/mol
InChI Key: APSCPPPONNVMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a urea derivative characterized by two distinct aromatic substituents: a 2-fluorophenyl group and a 4-(6-morpholinopyridazin-3-yl)phenyl moiety. The morpholinopyridazinyl group introduces a heterocyclic system that may improve solubility and target binding affinity, as morpholine is known to enhance hydrophilicity in drug-like molecules . Structural studies of analogous compounds have utilized SHELX software for crystallographic refinement, suggesting that the target compound’s conformation could be accurately determined using similar methods .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-17-3-1-2-4-19(17)24-21(28)23-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-29-14-12-27/h1-10H,11-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSCPPPONNVMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea typically involves the reaction of 2-fluoroaniline with 4-(6-morpholinopyridazin-3-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea would involve its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the urea backbone but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons include:

a. 1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea ()

  • Substituents: Replaces the morpholinopyridazinyl group with a bulky isopropenylphenyl moiety.
  • Biological Relevance : Such lipophilic groups may enhance membrane permeability but could limit target specificity in kinase inhibition assays.

b. 1-(2-Fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-(4-methoxy-4-methylpentyl)urea ()

  • Substituents : Features a naphthyridine core instead of pyridazine and a methoxyalkyl chain.
  • The methoxyalkyl chain may improve solubility compared to the target compound’s morpholine group .
  • Biological Relevance : Naphthyridine derivatives are often associated with kinase or protease inhibition, suggesting divergent target profiles compared to pyridazine-based compounds.

c. 1-(2-Fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione ()

  • Substituents : Retains the fluorophenyl and morpholinyl groups but incorporates a diazinane-dione core.
  • Impact : The diazinane-dione system introduces hydrogen-bonding sites, which could enhance binding to polar residues in enzymatic pockets. However, the absence of pyridazine may reduce aromatic stacking efficiency .

Data Table: Structural and Predicted Properties

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Predicted logP Key Functional Features
Target Compound 2-Fluorophenyl 4-(6-Morpholinopyridazin-3-yl) ~424.4 3.5 Pyridazine-morpholine synergy
1-(2-Fluorophenyl)-3-[...]isopropenylphenyl]urea 2-Fluorophenyl 3-Isopropenylphenyl ~382.4 4.2 High lipophilicity
Naphthyridine Derivative () 2-Fluoro-4-methyl-naphthyridinyl 4-Methoxy-4-methylpentyl ~496.5 3.8 Extended π-system
Diazinane-dione Derivative () 2-Fluorophenyl 4-Morpholinylanilino ~445.5 2.9 Hydrogen-bonding core

Research Findings and Implications

  • Kinase Inhibition : Pyridazine-containing compounds (e.g., target compound) demonstrate selective binding to ATP pockets in kinases due to their planar structure, whereas naphthyridine analogs () may target larger binding sites .
  • Solubility : Morpholine groups (target compound, ) improve water solubility compared to alkyl or aromatic substituents (), critical for oral bioavailability .
  • Crystallography : SHELX-refined structures of related urea derivatives reveal that fluorophenyl groups adopt coplanar conformations with urea carbonyls, optimizing hydrogen-bond networks .

Biological Activity

1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structural framework, this compound includes a fluorinated phenyl group and a morpholinopyridazin moiety, which may contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C22H22FN5O
  • Molecular Weight: Approximately 393.4 g/mol
  • Structural Features: The compound features a urea functional group, a fluorinated phenyl ring, and a morpholinopyridazine structure that may enhance its biological interactions.

Preliminary studies suggest that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea exhibits significant anti-cancer properties. The mechanism of action is believed to involve:

  • Inhibition of specific enzymes or pathways crucial for tumor growth.
  • Interaction with various biological targets, including kinases and other molecular receptors.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anti-cancer agent and its role in other therapeutic contexts.

Antiproliferative Effects

Research indicates that derivatives of this compound demonstrate promising antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values: Varying concentrations were tested, with some derivatives showing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer potential, related compounds have exhibited anti-inflammatory effects. For example:

  • A study on morpholinyl-pyridazin derivatives showed significant reduction in inflammation markers in animal models at doses of 20 and 40 mg/kg .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent investigation assessed the efficacy of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea against various cancer types. The results indicated that the compound inhibited cell growth significantly compared to controls.
    • Mechanism: The study suggested that the compound's action may be linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Safety Profile Assessment :
    • Safety evaluations revealed low toxicity levels in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.
Compound NameBiological ActivityReference
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)ureaAnticancer activity against MCF-7 and A549 cells
Morpholinyl-pyridazin derivativesAnti-inflammatory effects

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via Suzuki coupling for aryl substitution .
  • Step 2: Functionalization of the pyridazine ring with morpholine using nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF or THF) .
  • Step 3: Urea bond formation via reaction of 2-fluorophenyl isocyanate with the amine-functionalized pyridazine intermediate. This step requires anhydrous conditions and catalytic bases like triethylamine to enhance reactivity .

Critical Parameters:

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature80–100°C (Step 2)Higher temps improve morpholine coupling but risk decomposition.
SolventDMF (Step 2), THF (Step 3)Polar aprotic solvents enhance nucleophilicity.
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Removes unreacted isocyanate and byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirms substitution patterns on the fluorophenyl and pyridazine rings. The morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while the urea NH resonates at δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 423.16 for C21H20FN5O2) .
  • IR Spectroscopy: Identifies urea C=O stretch (~1640–1680 cm⁻¹) and morpholine C-O-C absorption (~1100 cm⁻¹) .
  • HPLC-PDA: Assesses purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How does the compound’s structural configuration affect its interaction with biological targets, such as kinases or GPCRs?

Methodological Answer:
The fluorophenyl and morpholinopyridazine moieties contribute to target engagement:

  • Fluorophenyl Group: Enhances lipophilicity (logP ~3.2), improving membrane permeability. The electron-withdrawing fluorine atom stabilizes π-π stacking with kinase ATP-binding pockets .
  • Morpholinopyridazine Core: Acts as a hydrogen bond acceptor via the pyridazine N-atoms, mimicking adenine in kinase inhibitors. The morpholine oxygen may form water-mediated interactions .

Case Study:
In CB1 receptor modulation, analogous pyridazinyl ureas (e.g., PSNCBAM-1) act as allosteric inhibitors by binding to a hydrophobic cleft adjacent to the orthosteric site . Computational docking (AutoDock Vina) predicts similar binding modes for this compound .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?

Methodological Answer:
Contradictions often arise from assay conditions or metabolite interference:

  • Metabolic Stability: Test in rat liver microsomes (RLM) or human hepatocytes. If unstable (e.g., t1/2 < 30 min), degradation products (e.g., fluorophenylurea fragments) may confound activity .
  • Assay Optimization:
    • Use matched cell lines (e.g., HEK293 for GPCRs vs. HCT116 for kinase inhibition).
    • Normalize data to positive controls (e.g., staurosporine for kinases) .
  • Orthogonal Validation: Combine SPR (binding affinity) with functional assays (cAMP/GTPγS for GPCRs) to confirm target engagement .

Advanced: What computational methods are employed to predict the binding affinity and selectivity of this urea derivative toward kinase targets?

Methodological Answer:

  • Molecular Docking: Use crystal structures (PDB: 3QAK for PI3Kγ) to model interactions. The morpholine oxygen aligns with key hinge-region residues (e.g., Val882) .
  • MD Simulations (AMBER/CHARMM): Assess binding stability over 100 ns. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions (e.g., urea linker) affecting selectivity .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for fluorine substitution. Fluorophenyl improves affinity (~1.2 kcal/mol) by reducing desolvation penalties .

Basic: How can researchers design SAR studies to evaluate the contribution of the fluorophenyl and morpholinopyridazine moieties to biological activity?

Methodological Answer:
SAR Design:

VariationBiological ImpactReference Compound
Replace fluorophenyl with chlorophenyl↓ Activity (steric clash)1-(3-Chlorophenyl)-3-(2-morpholinophenyl)urea
Replace morpholine with piperazine↑ Solubility but ↓ potency1-(2-Fluorophenyl)-3-(4-(6-piperazinylpyridazin-3-yl)phenyl)urea
Remove pyridazine ringComplete loss of activitySimple urea analogs

Assays:

  • Kinase inhibition (IC50 via ADP-Glo™) .
  • Cytotoxicity (MTT assay in cancer cell lines) .

Advanced: What in vitro models are appropriate for assessing the compound’s metabolic stability and potential toxicity?

Methodological Answer:

  • Metabolic Stability:
    • Rat/Human Liver Microsomes: Incubate at 37°C with NADPH. Monitor parent compound depletion via LC-MS/MS .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 (luminescent assays) to predict drug-drug interactions .
  • Toxicity Profiling:
    • hERG Inhibition (Patch Clamp): Assess cardiac risk. Ureas with basic amines (e.g., morpholine) show lower hERG liability .
    • Ames Test: Detect mutagenicity in S. typhimurium TA98/TA100 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.